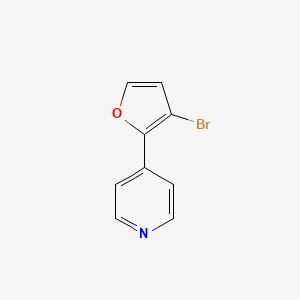
4-(3-bromofuran-2-yl)pyridine
概要
説明
4-(3-Bromofuran-2-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a brominated furan moiety. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromofuran-2-yl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs 3-bromofuran-2-boronic acid and 4-bromopyridine as starting materials. The reaction is catalyzed by palladium(0) complexes, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a scalable and efficient approach for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration.
化学反応の分析
Types of Reactions: 4-(3-Bromofuran-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, with catalysts such as copper(I) iodide (CuI) and bases like potassium carbonate (K₂CO₃).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amino or thio derivatives of the original compound.
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
科学的研究の応用
4-(3-Bromofuran-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound in drug discovery programs aiming to develop new therapeutic agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-(3-bromofuran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated furan moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
類似化合物との比較
- 4-(2-Bromofuran-3-yl)pyridine
- 4-(5-Bromofuran-2-yl)pyridine
- 4-(3-Chlorofuran-2-yl)pyridine
Comparison: 4-(3-Bromofuran-2-yl)pyridine is unique due to the specific positioning of the bromine atom on the furan ring, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
特性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC名 |
4-(3-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-12-9(8)7-1-4-11-5-2-7/h1-6H |
InChIキー |
AVHFXTWTHMHSNC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=C(C=CO2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














